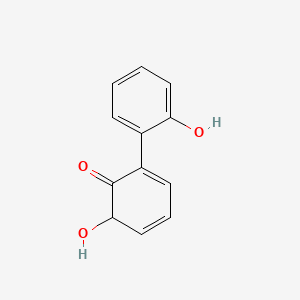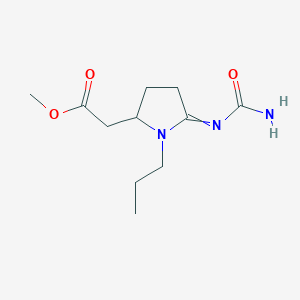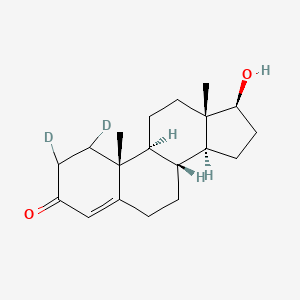
Testosterone-1,2-D2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Testosterone-1,2-D2 is a deuterated form of testosterone, where two hydrogen atoms at positions 1 and 2 are replaced with deuterium. This modification is often used in scientific research to study the metabolism and pharmacokinetics of testosterone, as the presence of deuterium can help trace the compound more effectively in biological systems .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Testosterone-1,2-D2 typically involves the deuteration of testosterone. One common method is the catalytic exchange of hydrogen with deuterium using a deuterium gas atmosphere in the presence of a catalyst such as palladium on carbon. The reaction is carried out under controlled temperature and pressure conditions to ensure selective deuteration at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity and yield of the product are critical, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions
Testosterone-1,2-D2 undergoes various chemical reactions similar to non-deuterated testosterone. These include:
Oxidation: Conversion to androstenedione using oxidizing agents like chromium trioxide.
Reduction: Reduction to dihydrotestosterone using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reactions where hydrogen atoms are replaced with halogens using reagents like bromine.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride.
Major Products
Oxidation: Androstenedione.
Reduction: Dihydrotestosterone.
Substitution: Halogenated testosterone derivatives.
科学研究应用
Testosterone-1,2-D2 is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetic Studies: Used to trace the metabolism of testosterone in the body.
Environmental Studies: Employed to study the degradation of testosterone in natural waters.
Medical Research: Investigated for its role in hormone replacement therapy and its effects on muscle growth and development
作用机制
Testosterone-1,2-D2 exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to the transcription of specific genes that regulate the development and maintenance of male characteristics. The presence of deuterium does not significantly alter the mechanism of action compared to non-deuterated testosterone .
相似化合物的比较
Similar Compounds
Testosterone: The non-deuterated form.
Dihydrotestosterone: A more potent androgen.
Androstenedione: A precursor to testosterone
Uniqueness
The primary uniqueness of Testosterone-1,2-D2 lies in its deuterium atoms, which make it a valuable tool for tracing and studying the metabolism of testosterone. This property is particularly useful in pharmacokinetic studies and environmental research, where precise tracking of the compound is essential .
属性
分子式 |
C19H28O2 |
|---|---|
分子量 |
290.4 g/mol |
IUPAC 名称 |
(8R,9S,10R,13S,14S,17S)-1,2-dideuterio-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-17,21H,3-10H2,1-2H3/t14-,15-,16-,17-,18-,19-/m0/s1/i7D,9D/t7?,9?,14-,15-,16-,17-,18-,19- |
InChI 键 |
MUMGGOZAMZWBJJ-STRNNTJCSA-N |
手性 SMILES |
[2H]C1C([C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CCC2=CC1=O)CC[C@@H]4O)C)C)[2H] |
规范 SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,4S,6R)-2-(hydroxymethyl)-6-[(E)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol](/img/structure/B13838511.png)
![[6-[[4-[2-(Dimethylamino)-1,3-benzothiazol-6-yl]-5-fluoropyrimidin-2-yl]amino]pyridin-3-yl]-(4-ethylpiperazin-1-yl)methanone](/img/structure/B13838520.png)
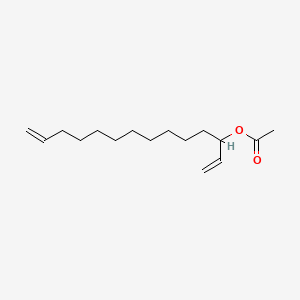
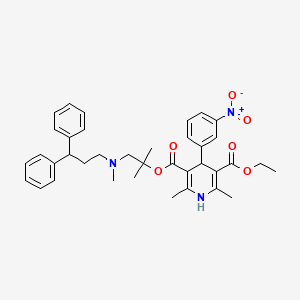

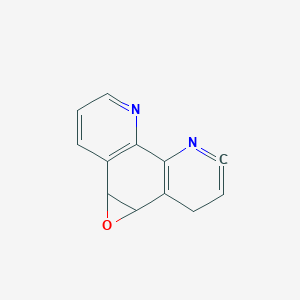
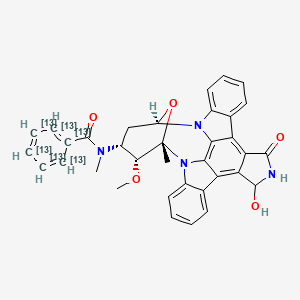
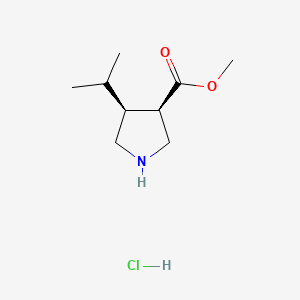


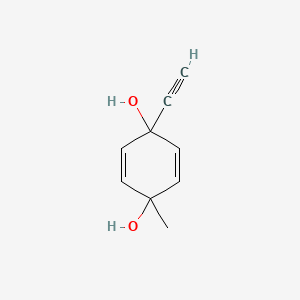
![1,2-Propanedione Bis(2,4-dinitrophenylhydrazone); Methylglyoxal Bis[(2,4-dinitrophenyl)hydrazone]; Bis[(2,4-dinitrophenyl)hydrazone]pyruvaldehyde](/img/structure/B13838573.png)
